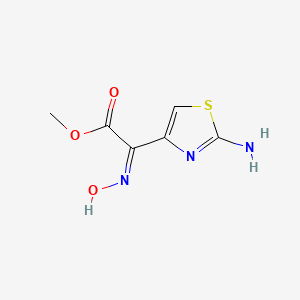
Methyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate is a thiazole derivative known for its diverse biological activities. Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate typically involves the reaction of appropriate thiazole precursors with methylating agents under controlled conditions. One common method includes the reaction of 2-amino-4-thiazolecarboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the hydroxyimino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antitumor and cytotoxic agent.
Industry: Utilized in the development of biocides, fungicides, and dyes.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2-amino-1,3-thiazol-4-yl)acetate
- Ethyl 2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetate
Uniqueness
Methyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its hydroxyimino group, in particular, plays a crucial role in its chemical behavior and interactions with biological targets .
Propiedades
Número CAS |
85153-51-1 |
|---|---|
Fórmula molecular |
C6H7N3O3S |
Peso molecular |
201.21 g/mol |
Nombre IUPAC |
methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate |
InChI |
InChI=1S/C6H7N3O3S/c1-12-5(10)4(9-11)3-2-13-6(7)8-3/h2,11H,1H3,(H2,7,8)/b9-4- |
Clave InChI |
PLRLPASADYABSQ-WTKPLQERSA-N |
SMILES isomérico |
COC(=O)/C(=N\O)/C1=CSC(=N1)N |
SMILES canónico |
COC(=O)C(=NO)C1=CSC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


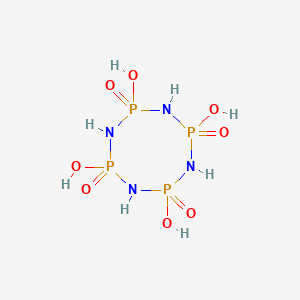

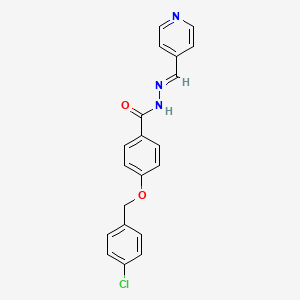



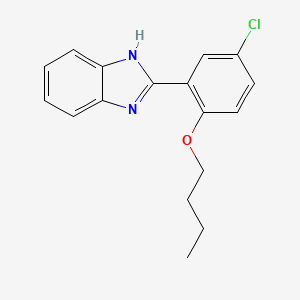
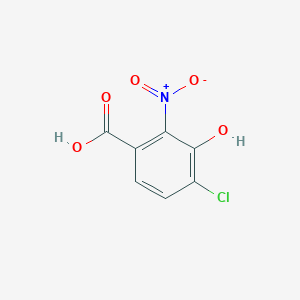
![2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B15081752.png)
![3-methyl-8-[(2-oxopropyl)sulfanyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081754.png)

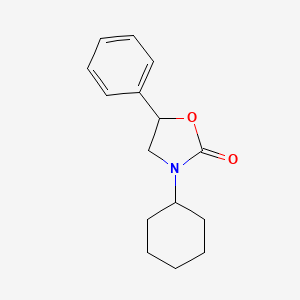
![[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B15081770.png)

